molecular formula C48H24Cl2N8Sn B8034623 Tin(iv)2,3-naphthalocyanine dichloride

Tin(iv)2,3-naphthalocyanine dichloride

Cat. No.: B8034623
M. Wt: 902.4 g/mol
InChI Key: MTSKSBDALIRBQT-UHFFFAOYSA-L
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Description

Overview of Macrocyclic Compounds in Advanced Materials Research

Macrocyclic compounds, large ring-shaped molecules, are a cornerstone of advanced materials research, offering unique structural and functional properties. azom.commdpi.com These molecules, which include natural compounds like porphyrins and synthetic analogues like phthalocyanines and naphthalocyanines, are characterized by their structurally constrained three-dimensional shapes. nih.govmdpi.com This rigidity often creates well-defined interior cavities and extensive exterior π-surfaces, making them ideal candidates for host-guest chemistry and as building blocks for complex supramolecular architectures. acs.org

The synthesis of these complex molecules has historically been a significant challenge, often requiring multi-step processes under demanding conditions. azom.com However, recent advancements in synthetic methodologies, such as Catalyst-Transfer Macrocyclization (CTM) and cyclization/ring expansion (CRE) cascade reactions, have made the production of macrocycles more efficient and scalable. azom.comacs.org These innovations are expanding the accessible chemical space for macrocycles, enabling the creation of novel compounds with tailored properties. azom.commdpi.com

In the field of materials science, the focus is on leveraging the distinct electronic and optical characteristics of macrocycles. azom.com Their π-conjugated systems allow for efficient electron mobility, making them valuable components in organic electronics, including transistors, flexible solar cells, and display technologies. azom.comresearchgate.net Researchers are actively designing self-organizing and functional hybrid systems based on macrocycles to develop smart materials with controllable and adaptive properties. mdpi.com The integration of these advanced chemical structures into widely used technologies represents a significant step forward, driven by the continuous demand for high-performance, sustainable materials. azom.com

Significance of the Naphthalocyanine Core in Extended π-Conjugated Systems

The naphthalocyanine (Nc) core, a derivative of phthalocyanine (B1677752) (Pc), possesses an even more extensive π-conjugated system due to the presence of four additional fused benzene (B151609) rings. nih.govwikipedia.org This expansion of π-electron delocalization is a critical feature that significantly influences the molecule's electronic and optical properties. researchgate.net Phthalocyanines are known for their 18 π-electron conjugated structure, which gives rise to strong light absorption, but the benzo-annulation in naphthalocyanines pushes these properties further. nih.govrsc.org

A key consequence of this extended conjugation is a red-shift in the molecule's primary absorption band, known as the Q-band. nih.govresearchgate.net While phthalocyanines typically absorb strongly in the 600-700 nm region of the visible spectrum, naphthalocyanines absorb at even longer wavelengths, often in the near-infrared (NIR) region (700-900 nm). wikipedia.orgnih.govsigmaaldrich.com This property is particularly valuable for applications that require transparency to visible light or deep penetration of light into materials, such as in biological tissues. nih.govbuffalo.edu

The large, planar, and electron-rich nature of the naphthalocyanine macrocycle makes it an excellent component for creating materials with high charge carrier mobility. researchgate.net The ability to form ordered stacks, where the π-systems of adjacent molecules overlap (π-π stacking), facilitates the transport of charge, a crucial factor for applications in organic photovoltaics and field-effect transistors. researchgate.net The electronic properties can be further tuned by introducing different metal ions into the central cavity or by adding functional groups to the periphery of the macrocycle, allowing for precise control over absorption wavelengths, energy levels, and solubility. wikipedia.orgresearchgate.net This tunability makes metallonaphthalocyanines a versatile class of compounds for developing advanced functional materials. nih.gov

Specific Research Focus: Tin(IV) 2,3-Naphthalocyanine Dichloride within the Metallonaphthalocyanine Class

Within the broad family of metallonaphthalocyanines, Tin(IV) 2,3-naphthalocyanine dichloride, [Sn(IV)NcCl₂], has emerged as a compound of significant research interest. It belongs to the class of metal-based naphthalocyanines that are widely investigated for their potential in optoelectronic applications. chemicalbook.com The central tin atom is in a +4 oxidation state, coordinated within the naphthalocyanine macrocycle and featuring two axial chloride ligands.

This specific compound is noted for its strong absorption characteristics in the near-infrared and infrared regions of the electromagnetic spectrum. chemicalbook.com This absorption profile is highly advantageous for applications in organic photovoltaics (OPV), as this portion of the spectrum accounts for approximately 50% of the solar photon flux. sigmaaldrich.comchemicalbook.com By incorporating materials like Tin(IV) 2,3-naphthalocyanine dichloride as an electron donor, the power conversion efficiencies of OPV cells can be enhanced. chemicalbook.com

The presence of the tin metal center and the axial chloride ligands distinguishes its properties from other metallonaphthalocyanines. These features can influence the molecule's solubility, thermal stability, and, crucially, its electronic energy levels and photophysical behavior. Research focuses on understanding how the interplay between the extended π-system of the naphthalocyanine ligand and the electronic nature of the tin(IV) center dictates its performance in devices. The compound's potential is also explored in the context of nonlinear optics, where materials with large third-order nonlinearities are sought for applications like optical limiting. scilit.comacrhem.org

Table 1: Physicochemical Properties of Tin(IV) 2,3-Naphthalocyanine Dichloride

Property Value Source
Chemical Formula C₄₈H₂₄Cl₂N₈Sn sigmaaldrich.comnih.govcymitquimica.com
Molecular Weight 902.39 g/mol cymitquimica.com
CAS Number 26857-61-4 chemicalbook.comsigmaaldrich.com
Appearance Green to Dark green powder/crystal cymitquimica.comtcichemicals.com
Purity >95.0% sigmaaldrich.comtcichemicals.com

| IUPAC Name | Dichloro(2,3-naphthalocyanato)tin(IV) | tcichemicals.com |

This table is interactive. Click on headers to sort.

Historical Context and Current Research Trajectories

The history of naphthalocyanines is intrinsically linked to that of their simpler analogues, the phthalocyanines. The discovery of phthalocyanines was serendipitous, with initial observations of unidentified blue compounds in the early 20th century. wikipedia.org A significant breakthrough occurred in 1927 when Swiss researchers, while attempting to synthesize phthalonitrile, accidentally produced copper phthalocyanine and copper naphthalocyanine. wikipedia.org Although they noted the remarkable stability of these compounds, they did not fully characterize them. wikipedia.org It was Sir Patrick Linstead who, in 1934, elucidated the chemical and structural properties of these macrocycles, laying the foundation for the field. wikipedia.org

Early research focused on the synthesis and use of these compounds as robust industrial pigments and dyes due to their intense color and high stability. researchgate.netwikipedia.org The development of synthetic routes, such as the cyclotetramerization of naphthalonitrile precursors in the presence of a metal salt, enabled the production of various metallonaphthalocyanines. mdpi.comresearchgate.net

Current research has moved far beyond pigments, exploring the sophisticated electronic and photophysical properties of metallonaphthalocyanines for high-technology applications. A major trajectory is their use in nonlinear optics (NLO). researchgate.netscilit.com Molecules with large π-conjugated systems, like naphthalocyanines, can exhibit significant third-order optical nonlinearities, making them candidates for optical limiting devices that protect sensitive sensors from high-intensity laser light. rsc.orgacrhem.org Another prominent area of research is in organic electronics, particularly photovoltaics. chemicalbook.com The strong NIR absorption of naphthalocyanines like the tin(IV) derivative makes them ideal for capturing a broader range of the solar spectrum. sigmaaldrich.comchemicalbook.com Furthermore, their photosensitizing capabilities—the ability to generate reactive oxygen species upon light excitation—are being harnessed for applications in photodynamic therapy and photocatalysis. wikipedia.orgnih.govresearchgate.net The ongoing research aims to fine-tune the molecular structure through peripheral and axial substitutions to optimize performance in these advanced applications. wikipedia.orgnih.gov

Properties

IUPAC Name

54,54-dichloro-13,26,39,52,53,55,56,57-octaza-54-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.03,8.012,53.015,24.016,21.028,37.029,34.038,55.041,50.042,47]heptapentaconta-1(52),2(11),3,5,7,9,12,14(57),15(24),16,18,20,22,25,27,29,31,33,35,37,39,41(50),42,44,46,48,51(56)-heptacosaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H24N8.2ClH.Sn/c1-5-13-29-25(9-1)17-21-33-37(29)45-49-41(33)54-46-39-31-15-7-3-11-27(31)19-23-35(39)43(51-46)56-48-40-32-16-8-4-12-28(32)20-24-36(40)44(52-48)55-47-38-30-14-6-2-10-26(30)18-22-34(38)42(50-47)53-45;;;/h1-24H;2*1H;/q-2;;;+4/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSKSBDALIRBQT-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=NC3=NC5=C6C(=C7N5[Sn](N8C(=N4)C9=C(C8=NC1=NC(=N7)C2=C1C=CC1=CC=CC=C12)C1=CC=CC=C1C=C9)(Cl)Cl)C=CC1=CC=CC=C16
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H24Cl2N8Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

902.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Functionalization

Strategies for Tin(IV) 2,3-Naphthalocyanine Dichloride Synthesis

The formation of Tin(IV) 2,3-naphthalocyanine dichloride is a multi-step process that involves the creation of the naphthalocyanine macrocycle, incorporation of the tin(IV) metal center, and coordination of the axial chloride ligands. These steps are often integrated into a single reaction vessel.

Cyclotetramerization Approaches for Naphthalocyanine Precursors

The cornerstone of naphthalocyanine synthesis is the cyclotetramerization of four equivalents of a suitable precursor, typically a 2,3-dicyanonaphthalene derivative. nih.gov This reaction leads to the formation of the highly conjugated 18-π electron macrocyclic system. For the synthesis of the unsubstituted Tin(IV) 2,3-naphthalocyanine, 2,3-dicyanonaphthalene is the key starting material. nih.gov The cyclotetramerization is generally carried out in a high-boiling point solvent, such as quinoline (B57606) or 1-pentanol, and often in the presence of a strong organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction. The reaction proceeds through the formation of an intermediate, which then undergoes a template-assisted cyclization around a metal ion.

Metalation Techniques for Tin(IV) Incorporation

The incorporation of the tin(IV) ion into the naphthalocyanine macrocycle is typically achieved in situ during the cyclotetramerization process. Anhydrous tin(IV) chloride (SnCl₄) is a commonly employed precursor. rsc.org It serves a dual role in the synthesis: as the source of the central tin(IV) ion and as a Lewis acid catalyst that promotes the cyclotetramerization of the 2,3-dicyanonaphthalene precursors. The reaction of the precursor with the tin salt in a suitable solvent under reflux conditions leads to the direct formation of the tin(IV) naphthalocyanine complex. This method is often preferred over the metalation of a pre-synthesized metal-free naphthalocyanine due to the low solubility of the latter.

Axial Ligand Coordination for Dichloride Formation

The axial dichloride ligands in Tin(IV) 2,3-naphthalocyanine dichloride are a direct consequence of using tin(IV) chloride as the metal precursor. The tin(IV) ion in the naphthalocyanine complex is typically six-coordinate, with the four nitrogen atoms of the macrocycle occupying the equatorial positions and the two chloride ions situated in the axial positions, trans to each other. researchgate.net The coordination of the chloride ligands is a spontaneous process following the insertion of the tin(IV) ion into the macrocyclic cavity. These axial ligands can, in some cases, be substituted in subsequent reactions, allowing for further functionalization of the molecule. rsc.orgresearchgate.net

Microwave-Assisted Synthesis Routes

To accelerate the synthesis of metallophthalocyanines and their naphthalocyanine analogues, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique. scispace.comnih.govrsc.orgmdpi.com This method significantly reduces reaction times, often from hours to minutes, and can lead to improved yields and purer products. scispace.comrsc.org The principle lies in the efficient and uniform heating of the reaction mixture by microwave irradiation, which enhances the rate of chemical reactions. jchemrev.com For the synthesis of Tin(IV) 2,3-naphthalocyanine dichloride, a mixture of 2,3-dicyanonaphthalene, tin(IV) chloride, and a high-boiling point solvent with a high dielectric constant can be subjected to microwave irradiation. This approach offers a more energy-efficient and time-saving alternative to conventional heating methods.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Metallophthalocyanines (Analogous Systems)
MethodTypical Reaction TimeTypical PowerKey AdvantagesReference
Conventional Heating8-24 hoursN/AWell-established, simple setup scispace.com
Microwave-Assisted Synthesis10-30 minutes200-900 WDrastically reduced reaction time, improved yields, energy efficient scispace.com

Peripheral and Axial Functionalization Strategies

The modification of the Tin(IV) 2,3-naphthalocyanine dichloride structure at its periphery or axial positions is a key strategy to fine-tune its properties, such as solubility, aggregation behavior, and electronic characteristics.

Introduction of Bulky Substituents and Alkoxy Groups

The introduction of substituents onto the peripheral positions of the naphthalocyanine ring is an effective way to enhance solubility and prevent the strong intermolecular aggregation that is characteristic of these planar macrocycles. This is typically achieved by starting the synthesis with a peripherally substituted 2,3-dicyanonaphthalene precursor. For instance, alkoxy-substituted Tin(IV) naphthalocyanines can be prepared from the corresponding alkoxy-substituted 2,3-dicyanonaphthalenes. rsc.org The presence of long-chain alkoxy groups significantly improves the solubility of the resulting naphthalocyanine in common organic solvents.

Bulky substituents can also be introduced to sterically hinder aggregation. One powerful method for introducing such groups is the Suzuki-Miyaura cross-coupling reaction on a halogenated naphthalocyanine precursor. nih.gov For example, a bromo-substituted 2,3-dicyanonaphthalene can be coupled with a boronic acid to introduce a bulky aryl group. The subsequent cyclotetramerization of this functionalized precursor in the presence of a tin(IV) salt would yield a peripherally substituted Tin(IV) naphthalocyanine.

Axial functionalization involves the substitution of the chloride ligands. While the dichloride complex is stable, these ligands can be replaced by other groups, such as aryloxy moieties, by reacting the Tin(IV) 2,3-naphthalocyanine dichloride with the corresponding phenol (B47542) in the presence of a base. rsc.org This allows for the introduction of a wide range of functional groups at the axial positions, further modulating the molecule's properties.

Table 2: Strategies for the Functionalization of Tin(IV) Naphthalocyanines
Functionalization TypeStrategyPrecursorPurposeReference
Peripheral (Alkoxy)Cyclotetramerization of substituted precursorAlkoxy-substituted 2,3-dicyanonaphthaleneImprove solubility, reduce aggregation rsc.org
Peripheral (Bulky Aryl)Suzuki-Miyaura coupling followed by cyclotetramerizationBromo-substituted 2,3-dicyanonaphthalene and a boronic acidSteric hindrance to prevent aggregation nih.gov
AxialSubstitution of axial chloride ligandsTin(IV) 2,3-naphthalocyanine dichloride and a phenolIntroduce functional groups to modulate electronic properties rsc.org

Modulation of Solubility through Functionalization

The inherent hydrophobicity and strong π-π stacking interactions of the large, planar naphthalocyanine ring system typically result in poor solubility in common organic solvents. mdpi.com This low solubility is a significant hurdle for its application in solution-processable devices and biomedical contexts. To overcome this, researchers have developed various functionalization strategies aimed at enhancing the compound's solubility.

One effective approach involves the introduction of bulky substituents onto the periphery of the naphthalocyanine macrocycle. These groups sterically hinder the close approach of adjacent molecules, thereby disrupting the aggregation that leads to insolubility. For instance, the attachment of 2,6-dimethoxyphenoxy groups to the non-peripheral (alpha) positions of the phthalocyanine (B1677752) skeleton, a closely related structure, has been shown to yield compounds with excellent solubility in a range of common organic solvents, including dimethylsulfoxide (DMSO), chloroform, and toluene. dergipark.org.tr

Another powerful strategy is axial functionalization, which involves modifying the ligands attached to the central tin atom. For silicon-centered naphthalocyanines, the incorporation of charged groups, such as an ammonium (B1175870) mesylate group, along the axial position has been demonstrated to significantly improve water solubility. mdpi.com While this specific example uses a silicon center, the principle of attaching hydrophilic axial ligands is a general strategy that can be applied to tin-centered naphthalocyanines to modulate their solubility in aqueous or polar media.

The strategic placement of functional groups is also critical. Attaching solubilizing groups like 2-methoxyethoxy at the α-position of the naphthalocyanine ring can enhance solubility while also modulating the electronic properties of the molecule. mdpi.com The choice of the functional group and its position allows for fine-tuning the solubility to suit the requirements of a specific application.

Table 1: Effects of Functionalization on Naphthalocyanine Solubility

Functionalization Strategy Example Substituent(s) Effect on Solubility Reference
Peripheral Substitution 2,6-Dimethoxyphenoxy groups Excellent solubility in common organic solvents (DMSO, THF, Chloroform) dergipark.org.tr
Axial Substitution Charged ammonium mesylate group (on Si-Nc) Enhanced aqueous solubility mdpi.com
Peripheral Substitution α-position 2-methoxyethoxy groups Improved solubility and electronic modulation mdpi.com

Control of Intermolecular Interactions via Substituents

The intermolecular interactions in naphthalocyanines, primarily van der Waals forces and π-π stacking, are responsible for the formation of aggregates. instras.com While beneficial for certain applications like organic conductors, aggregation is often detrimental as it can quench fluorescence and alter the desired electronic properties. instras.comrsc.org Controlling these interactions through the introduction of specific substituents is therefore crucial.

The primary method for suppressing strong intermolecular interactions is the introduction of bulky substituents that create steric hindrance. instras.com These groups prevent the planar macrocycles from stacking closely, thereby preserving the monomeric state of the compound in solution or in a solvent-free liquid state. rsc.org For example, the introduction of aryl groups as axial substituents on indium naphthalocyanines has been shown to be more effective at suppressing intermolecular interactions compared to a simple chloro axial ligand. instras.com

The position of these substituents also plays a key role. Theoretical studies on phthalocyanines have shown that the molecular arrangement and stability are a direct result of intermolecular interaction energies. aps.org By modifying the molecular shape through substitution, it is possible to control the stacking arrangement, for instance, favoring a planar, layered structure over a herringbone structure. aps.org This control over the solid-state packing is critical for optimizing charge transport in electronic devices.

In the development of near-infrared (NIR) fluorescent liquid phthalocyanines, a monomeric, non-aggregated state was achieved by carefully designing the molecular structure to control intermolecular forces, which in turn prevented the formation of H-aggregates. rsc.org This demonstrates that a rational design of substituents can lead to materials with desired photophysical properties by minimizing deleterious aggregation effects.

Table 2: Substituent Effects on Intermolecular Interactions in Naphthalocyanines

Substituent Type Position Effect on Intermolecular Interactions Consequence Reference
Aryl groups Axial Weaker interactions compared to chloro ligand Suppression of aggregation instras.com

Purification and Isolation Techniques for High Purity Tin(IV) 2,3-Naphthalocyanine Dichloride

The synthesis of Tin(IV) 2,3-naphthalocyanine dichloride often results in a crude product containing unreacted starting materials, byproducts, and isomers. Achieving the high purity (>95%) required for applications in electronics and photomedicine necessitates multi-step purification protocols. tcichemicals.com

A general workflow for the purification of organotin compounds involves several key steps. cdc.gov First, the crude product is typically subjected to an extraction process using organic solvents to separate the desired compound from more polar or non-polar impurities. cdc.gov

Following extraction, a general clean-up step is often required. cdc.gov This is commonly achieved through column chromatography using stationary phases like silica (B1680970) gel or alumina. cdc.gov The choice of eluent (solvent system) is critical for achieving good separation.

For naphthalocyanines and related phthalocyanines, High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolation and purification. cdc.gov Reversed-phase HPLC is frequently used, where the separation is based on the differential partitioning of the compound and impurities between the non-polar stationary phase and a polar mobile phase. The advantage of HPLC over Gas Chromatography (GC) for these compounds is that a derivatization step to increase volatility is not required. cdc.gov

Other potential purification methods that are standard for high-purity organic materials include:

Sublimation: Under high vacuum and elevated temperatures, the compound can be sublimed, leaving non-volatile impurities behind. This is particularly effective for obtaining highly pure crystalline materials.

Recrystallization: This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.

The final purity of the Tin(IV) 2,3-naphthalocyanine dichloride is typically verified using analytical techniques such as mass spectrometry and UV-Vis spectroscopy to confirm the molecular weight and characteristic absorption spectra.

Spectroscopic Characterization and Structural Elucidation

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is fundamental to understanding the behavior of Tin(IV) 2,3-naphthalocyanine dichloride, particularly its interaction with light. Like other metal naphthalocyanines, its electronic absorption spectrum is characterized by two principal bands: the Q-band in the near-infrared region and the Soret band (or B-band) in the near-ultraviolet region. researchgate.netnih.gov These bands arise from π-π* transitions within the extensive delocalized electron system of the naphthalocyanine macrocycle. researchgate.netnih.gov

The most prominent feature in the electronic spectrum of Tin(IV) 2,3-naphthalocyanine dichloride is the intense Q-band, which is located in the near-infrared (NIR) region. chemicalbook.comacs.org This absorption is responsible for the compound's characteristic green color. cymitquimica.com The Q-band corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the macrocycle. researchgate.net For Tin(IV) 2,3-naphthalocyanine dichloride, this band is observed at approximately 875 nm when measured in a thin film state. chemicalbook.com

The position of the Q-band is sensitive to both the central metal ion and the axial ligands. The presence of the tin(IV) ion and the axial chloride ligands significantly influences the electronic structure, tuning the absorption wavelength. acs.org Theoretical studies using time-dependent density functional theory (TD-DFT) have shown that axial ligands like chloride can modulate the Q-band absorption wavelength of tin naphthalocyanines to be within the 770 to 940 nm range. acs.org This strong absorption in the NIR spectrum makes the compound a valuable material for applications such as organic photovoltaics (OPV), as it can harness a significant portion of the solar photon flux. chemicalbook.comsigmaaldrich.com

Table 1: Electronic Absorption Bands for Tin(IV) 2,3-naphthalocyanine dichloride This table summarizes the typical spectral regions for the main electronic transitions.

Band NameSpectral RegionTypical Wavelength (λmax)Transition Type
Q-Band Near-Infrared (NIR)~875 nm (film) chemicalbook.comS₀ → S₁ (π-π) researchgate.net
Soret (B) Band Near-Ultraviolet (UV)~300 - 400 nm nih.govS₀ → S₂ (π-π) nih.gov

In addition to the Q-band, Tin(IV) 2,3-naphthalocyanine dichloride exhibits a Soret band (also known as the B-band) in the near-ultraviolet (UV) portion of the spectrum. researchgate.netnih.gov This band is significantly blue-shifted relative to the Q-band and typically appears in the 300-400 nm range for metallophthalocyanines and their analogues. nih.gov The Soret band originates from π-π* transitions to higher energy excited states (S₀ → S₂). nih.gov Compared to the Q-band, the Soret band is generally broader and encompasses multiple electronic transitions. Its intensity and position provide further information about the electronic configuration of the macrocycle.

The absorption profile of Tin(IV) 2,3-naphthalocyanine dichloride is highly dependent on its environment, including the solvent and its state of aggregation. Naphthalocyanines, due to their large, planar aromatic structures, have a strong tendency to aggregate in solution, a process that significantly alters their electronic absorption spectra. researchgate.net

Aggregation can lead to either a blue-shift (H-aggregation) or a red-shift (J-aggregation) of the Q-band, along with significant broadening and a decrease in the intensity of the monomer absorption peak. mdpi.com The type and extent of aggregation are influenced by factors such as concentration, solvent polarity, and temperature. researchgate.net For example, studies on related silicon-centered naphthalocyanines show that the ratio between the main Q-band peak and its vibrational shoulder can indicate the degree of H-aggregation. mdpi.com The introduction of bulky axial substituents can hinder the stacking of the macrocycles, thereby minimizing aggregation. researchgate.net Therefore, when characterizing Tin(IV) 2,3-naphthalocyanine dichloride in solution, the choice of solvent is critical to obtaining spectra representative of the monomeric species.

Naphthalocyanine complexes are known for their strong fluorescence emission in the near-infrared region, stemming from the relaxation of the S₁ excited state populated by the Q-band absorption. nih.gov The emission spectrum is typically a mirror image of the Q-band absorption, with a small Stokes shift.

Vibrational Spectroscopy

The infrared (IR) spectrum of Tin(IV) 2,3-naphthalocyanine dichloride is complex, containing numerous absorption bands corresponding to the vibrational modes of the naphthalocyanine ligand and the tin-chloride bonds. The interpretation of the spectrum relies on identifying characteristic group frequencies and comparing them with related compounds. nih.govrsc.org

Key vibrational modes include:

C-H vibrations: Aromatic C-H stretching modes are typically found in the 3000-3100 cm⁻¹ region. Out-of-plane C-H bending vibrations appear at lower frequencies, generally below 900 cm⁻¹. nih.gov

Macrocycle Vibrations: The stretching and bending vibrations of the C=C and C-N bonds within the fused ring system give rise to a series of strong bands in the 1000-1650 cm⁻¹ fingerprint region. These vibrations are characteristic of the naphthalocyanine macrocycle.

Sn-Cl Vibrations: The vibrations corresponding to the tin-chlorine bonds are expected to appear in the far-infrared region, typically below 400 cm⁻¹, which is characteristic for metal-halogen stretches in hexahalo complexes and similar structures. nih.gov

The analysis of these vibrational frequencies helps to confirm the integrity of the macrocyclic structure and the presence of the axial chloride ligands. nih.gov

Table 2: Expected IR Vibrational Frequencies for Tin(IV) 2,3-naphthalocyanine dichloride This table presents generalized frequency ranges for the key functional parts of the molecule based on typical IR spectroscopy data for related compounds.

Vibrational ModeFunctional Group / MoietyExpected Frequency Range (cm⁻¹)Reference
Aromatic C-H Stretch Naphthalene (B1677914) Rings3000 - 3100General IR principles
C=C / C-N Stretch Naphthalocyanine Macrocycle1000 - 1650General IR principles
C-H Out-of-Plane Bend Naphthalene Rings< 900 nih.gov
Sn-Cl Stretch Axial Ligands< 400 nih.gov

Raman Spectroscopy for Molecular Structure and Vibrational Modes

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structural framework. For large, complex molecules like metallonaphthalocyanines, Raman spectra reveal characteristic vibrations associated with the macrocyclic ring system and its substituents. While specific Raman data for Tin(IV) 2,3-naphthalocyanine dichloride is not extensively documented in publicly available literature, analysis of related phthalocyanine (B1677752) (Pc) and naphthalocyanine (Nc) compounds provides insight into the expected spectral features. qut.edu.au

The vibrational modes of metallophthalocyanines are well-understood. maynoothuniversity.ie Key vibrations include the in-plane stretching of the pyrrole (B145914) units and the stretching of the bridging Cα-N-Cα bonds. maynoothuniversity.ie For instance, a gallium phthalocyanine chloride complex exhibits a particularly strong Raman active mode around 1540 cm⁻¹, assigned to the out-of-phase stretching of these bridging bonds. maynoothuniversity.ie In studies of titanium phthalocyanine chloride (TiPcCl₂), characteristic bands for C=C stretching modes in the macrocycle are observed around 1563 cm⁻¹ and 1485 cm⁻¹. researchgate.net Other significant vibrations correspond to the in-plane deformation of C-H bonds and macrocycle breathing modes. researchgate.netnih.gov

For Tin(IV) 2,3-naphthalocyanine dichloride, the extension of the π-conjugated system from a phthalocyanine to a naphthalocyanine is expected to shift some of these vibrational frequencies. The Raman spectrum would be dominated by bands corresponding to the vibrations of the large, aromatic naphthalocyanine ligand. These would include:

Naphthalene Ring Vibrations: Stretching and bending modes of the fused naphthalene units.

Macrocycle Vibrations: In-plane stretching of the isoindole and pyrrole-like subunits.

Metal-Ligand Vibrations: Low-frequency modes corresponding to the Sn-N and Sn-Cl bonds.

Resonance Raman spectroscopy, where the excitation laser wavelength is tuned to an electronic absorption band of the molecule, could be particularly useful for selectively enhancing the vibrations coupled to the chromophoric naphthalocyanine system. youtube.com This would help in assigning the complex vibrational spectrum and understanding the electron-phonon coupling in this class of materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For Tin(IV) 2,3-naphthalocyanine dichloride, NMR provides information about the chemical environment of the hydrogen and carbon atoms.

The ¹H NMR spectrum of Tin(IV) 2,3-naphthalocyanine dichloride is expected to be characterized by signals in the aromatic region, corresponding to the protons on the periphery of the naphthalocyanine macrocycle. Due to the large, rigid, and aromatic nature of the naphthalocyanine ring, these protons experience a significant downfield shift. github.io

In related metallonaphthalocyanine complexes, such as a substituted zinc(II) naphthalocyanine, the aromatic protons have been observed in the chemical shift range of δ 7.88 to 8.43 ppm. researchgate.net The specific chemical shifts and splitting patterns for the protons of Tin(IV) 2,3-naphthalocyanine dichloride depend on their precise location on the naphthalene units. The high symmetry of the unsubstituted macrocycle would lead to a relatively simple spectrum with distinct multiplets for the different types of protons.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Tin(IV) 2,3-naphthalocyanine dichloride

Proton Type Expected Chemical Shift (δ, ppm)
Naphthalocyanine Aromatic Protons 7.5 - 9.5

Note: The values are estimates based on data from analogous compounds. The exact chemical shifts can be influenced by the solvent and concentration.

Obtaining a well-resolved ¹³C NMR spectrum for large macrocyclic compounds like Tin(IV) 2,3-naphthalocyanine dichloride presents significant challenges. researchgate.net The primary difficulties are the typically low solubility of these compounds and the long relaxation times for the quaternary carbon atoms that make up a large portion of the molecular framework. researchgate.net The low proton-to-carbon ratio further reduces sensitivity. researchgate.net

Consequently, ¹³C NMR data for naphthalocyanines are rarely reported in the literature. researchgate.net When obtainable, the spectrum would show a series of signals corresponding to the non-equivalent carbon atoms in the naphthalene and isoindole subunits. The chemical shifts would provide information about the electronic structure of the carbon skeleton.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Tin(IV) 2,3-naphthalocyanine dichloride

Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic C-H 120 - 140
Aromatic C-C (quaternary) 130 - 150
Aromatic C-N (quaternary) 150 - 165

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals in complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on the naphthalene rings. sdsu.edu Cross-peaks in the COSY spectrum would connect protons that are spin-spin coupled, allowing for the tracing of the proton connectivity within each naphthalene subunit. This technique has been used to identify isomers in mixtures of substituted phthalocyanines. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. sdsu.edu Each cross-peak in an HSQC spectrum correlates a proton signal with the signal of the carbon it is bonded to, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment shows longer-range couplings (typically over 2-3 bonds). sdsu.edu It is particularly useful for identifying quaternary carbons by observing their correlations to nearby protons. This would be essential for assigning the carbon framework of the naphthalocyanine ligand.

While these techniques are standard for structural elucidation, their application to Tin(IV) 2,3-naphthalocyanine dichloride is hampered by the same solubility and sensitivity issues that affect 1D ¹³C NMR. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide information about the structural integrity and fragmentation pathways of a compound. The molecular formula of Tin(IV) 2,3-naphthalocyanine dichloride is C₄₈H₂₄Cl₂N₈Sn, which corresponds to a molecular weight of approximately 902.39 g/mol . cymitquimica.com

Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) are often employed for large, non-volatile molecules. The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or a related species like [M+H]⁺. The isotopic pattern of this peak would be characteristic of the presence of tin and chlorine atoms.

The fragmentation of metallophthalocyanine and related macrocycles is often limited due to their high stability. Studies on free-base phthalocyanine have shown that their molecular negative ions are remarkably resistant to dissociative decay. researchgate.net For Tin(IV) 2,3-naphthalocyanine dichloride, fragmentation might involve the loss of the axial chloride ligands, followed by potential fragmentation of the naphthalocyanine macrocycle itself under high-energy conditions. The study of coordination complexes of tin(II) naphthalocyanine with transition metal fragments also points to the stability of the macrocyclic core. rsc.org

Electronic Structure and Advanced Computational Investigations

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic structure of large molecular systems, offering a favorable balance between computational cost and accuracy. nih.gov It is employed to determine the ground-state properties by calculating the electron density of the system.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For Sn(IV)NcCl₂, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. DFT methods, often using functionals like B3LYP, are employed for this purpose. researchgate.netresearchgate.net

Parameter Typical Bond Length (Å) Typical Bond Angle (°)
Sn-N (isoindole) 2.05 - 2.15
Sn-Cl (axial) 2.40 - 2.50
N-Sn-N ~90

The electronic and optical properties of naphthalocyanines are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and the energy required for the lowest electronic excitation. chemicalbook.com

DFT calculations provide the energies and spatial distributions of these orbitals. researchgate.net For naphthalocyanines, the HOMO is typically a π-orbital located on the macrocycle, while the LUMO is a π*-orbital, also delocalized over the ring system. irjweb.com A smaller HOMO-LUMO gap generally corresponds to a red-shift in the main absorption band (the Q-band) into the near-infrared region, a characteristic feature of these molecules. irjweb.comuci.edu The energy levels of the HOMO and LUMO can be tuned by changing the central metal ion or the peripheral substituents.

Table 2: Representative Frontier Orbital Energies (Note: The following values are representative for metallonaphthalocyanines and illustrate the type of data generated by DFT calculations.)

Molecular Orbital Energy (eV)
HOMO -5.44
LUMO -3.63

| HOMO-LUMO Gap (ΔE) | 1.81 |

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule from the results of a quantum chemical calculation. This analysis provides insight into the charge distribution and the nature of the chemical bonds (ionic vs. covalent).

In Sn(IV)NcCl₂, the Mulliken charge analysis is expected to show a significant positive charge on the central tin atom, consistent with its +4 oxidation state, and negative charges on the electronegative nitrogen and chlorine atoms. The carbon atoms of the aromatic naphthalocyanine ring would exhibit smaller, varied charges depending on their local chemical environment. This charge distribution is crucial for understanding intermolecular interactions and the molecule's reactivity towards electrophiles and nucleophiles.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and electronic spectra. gaussian.com TD-DFT calculates how the electron density responds to a time-dependent perturbation, such as an oscillating electric field from light, allowing for the prediction of excitation energies and oscillator strengths. acs.org

TD-DFT is widely used to simulate the UV-Vis absorption spectra of molecules like naphthalocyanines. researchgate.net The output of a TD-DFT calculation includes a list of vertical excitation energies (the energy required to promote an electron without changing the molecular geometry), the corresponding oscillator strengths (a measure of the transition probability), and the nature of the transitions (e.g., which molecular orbitals are involved).

For Sn(IV)NcCl₂, the simulated spectrum is expected to be dominated by two main features characteristic of naphthalocyanines:

The Q-band: An intense absorption in the near-infrared region (~750-880 nm), which corresponds primarily to the electronic transition from the HOMO to the LUMO. uci.edu

The B-band (or Soret band): A stronger absorption in the UV region (~300-400 nm), which arises from transitions involving deeper π-orbitals and the LUMO. researchgate.net

By analyzing the molecular orbitals involved in each calculated transition, a precise assignment of the spectral bands can be made. github.io

Table 3: Example of Simulated Electronic Transitions for a Metallonaphthalocyanine via TD-DFT (Note: This table is a representative example of TD-DFT output. The wavelengths and assignments are based on typical results for this class of compounds.)

Calculated λ (nm) Oscillator Strength (f) Major Contribution Assignment
~870 High HOMO -> LUMO Q-band
~790 Low HOMO-1 -> LUMO Vibrational satellite
~385 Very High HOMO-4 -> LUMO B-band

In addition to singlet excited states, which are responsible for fluorescence, molecules can also possess triplet excited states, which are involved in phosphorescence and intersystem crossing. TD-DFT can be used to calculate the energies of these triplet states. researchgate.net The calculation of triplet states is requested by specifying the correct spin multiplicity in the calculation setup. researchgate.net

The prediction of triplet-triplet absorption spectra involves calculating the electronic transitions from the lowest triplet state (T₁) to higher-energy triplet states (Tₙ). This information is vital for applications in photodynamic therapy and as optical limiters, where the absorption properties of the triplet state are critical. The TD-DFT calculation would be performed on the optimized geometry of the lowest triplet state to predict the energies and intensities of these T₁ → Tₙ transitions.

Nature and Energies of Electronic States (Singlet and Triplet)

Theoretical studies on related tin(II) macrocycles have indicated the presence of a significant singlet-triplet energy gap (ΔE_ST). This gap is a crucial parameter that governs the efficiency of intersystem crossing, a process by which a molecule transitions from a singlet excited state to a triplet excited state. The magnitude of this gap influences the lifetime of the excited states and the potential for applications in areas such as photodynamic therapy and organic light-emitting diodes (OLEDs).

For metallonaphthalocyanines, the electronic transitions are largely dominated by π-π* transitions within the macrocyclic ligand. The central metal ion, in this case, tin(IV), and the axial ligands, the two chloride ions, modulate these transitions. The presence of the heavy tin atom can, in principle, enhance spin-orbit coupling, which would facilitate intersystem crossing and influence the properties of the triplet state. However, without specific computational data for Sn(IV)NcCl₂, these remain general considerations.

Quantum Chemical Calculations for Structure-Property Relationships

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in establishing relationships between the molecular structure of Sn(IV)NcCl₂ and its electronic and optical properties. These calculations can predict optimized geometries, electronic absorption spectra, and the nature of molecular orbitals.

The structure of Sn(IV)NcCl₂ features a central tin atom coordinated to the four inner nitrogen atoms of the naphthalocyanine macrocycle and two axial chloride ligands. The extended π-system of the 2,3-naphthalocyanine ligand is responsible for the characteristic strong absorption in the near-infrared region of the electromagnetic spectrum.

DFT calculations can be employed to determine key parameters such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. The HOMO-LUMO gap is a critical indicator of the molecule's electronic excitability and its potential as a semiconductor. For Sn(IV)NcCl₂, the HOMO is typically a π-orbital localized on the naphthalocyanine ring, while the LUMO is also a π*-orbital of the ring. The energy difference between these orbitals corresponds to the lowest energy electronic transition, which is observed as the prominent Q-band in the absorption spectrum.

The axial chloride ligands play a significant role in modulating the electronic properties. They can influence the geometry of the macrocycle, potentially causing deviations from planarity, which in turn affects the electronic conjugation and the energy levels of the molecular orbitals. Furthermore, the electronegativity of the chlorine atoms can induce a dipole moment perpendicular to the macrocyclic plane, which can impact intermolecular interactions in the solid state.

Comparative Theoretical Studies with Other Metallonaphthalocyanines

To better understand the unique properties of Sn(IV)NcCl₂, it is instructive to compare it with other metallonaphthalocyanines (MNcs) through theoretical studies. By systematically varying the central metal ion (e.g., Si, Ge, Pb) while keeping the naphthalocyanine ligand and axial chlorides constant, the influence of the metal on the electronic structure can be isolated.

Theoretical investigations on other metallophthalocyanines, a closely related class of compounds, have shown that the nature of the central metal significantly affects the electronic and photophysical properties. For instance, the introduction of a heavier central atom can enhance spin-orbit coupling, leading to a more efficient population of the triplet state.

Photophysical Phenomena and Excited State Dynamics

Light Absorption Mechanisms and Band Assignments

Tin(IV) 2,3-naphthalocyanine dichloride exhibits strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum, a characteristic feature of naphthalocyanine macrocycles. This absorption is primarily attributed to electronic transitions within the extensive π-conjugated system of the molecule. The absorption spectrum is dominated by an intense, sharp band known as the Q-band, which corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), designated as a π-π* transition.

Theoretical studies employing density functional theory (DFT) and time-dependent DFT (TD-DFT) have been instrumental in understanding the electronic transitions of tin naphthalocyanines. nih.gov These studies indicate that the axial ligands, in this case, the two chloride ions, play a crucial role in tuning the excitation wavelength. nih.gov The presence of these axial substituents can influence the energy levels of the molecular orbitals, thereby shifting the position of the Q-band. For instance, theoretical calculations have shown that different axial halogen ligands (-F, -Cl, -Br, -I) can modulate the NIR absorption of tin naphthalocyanines, with calculated absorption wavelengths for tin naphthalocyanine dichloride appearing in the NIR region. nih.gov

In addition to the prominent Q-band, a weaker and higher-energy band, known as the Soret band or B-band, is also present in the ultraviolet-visible region. This band arises from π-π* transitions to higher energy unoccupied molecular orbitals. The extended π-system of the naphthalocyanine, compared to its phthalocyanine (B1677752) analogue, results in a significant red-shift of the Q-band into the NIR region.

Table 1: General Absorption Characteristics of Tin(IV) 2,3-Naphthalocyanine Dichloride

Spectral Region Band Origin
Near-Infrared (NIR) Q-band π → π* (HOMO → LUMO)

Fluorescence Processes

Fluorescence is a radiative decay process where a molecule in an excited singlet state returns to the ground state by emitting a photon. The efficiency and lifetime of this process are key parameters in characterizing the photophysical behavior of a fluorophore.

The fluorescence lifetime (τF) is the average time a molecule spends in the excited singlet state before returning to the ground state. Similar to the fluorescence quantum yield, specific experimental data for the fluorescence lifetime of Tin(IV) 2,3-naphthalocyanine dichloride could not be located in the existing literature. The expected rapid and efficient intersystem crossing suggests that the fluorescence lifetime would be very short, likely in the picosecond to nanosecond range.

Triplet State Formation and Relaxation

The triplet state plays a crucial role in the photochemistry of many molecules, including naphthalocyanines, and is central to applications like photodynamic therapy and optical limiting.

Intersystem crossing (ISC) is a non-radiative process involving a transition between electronic states of different spin multiplicity, typically from an excited singlet state (S₁) to a triplet state (T₁). For Tin(IV) 2,3-naphthalocyanine dichloride, the presence of the heavy tin atom is the dominant factor governing the efficiency of intersystem crossing. researchgate.net This is a manifestation of the "internal heavy-atom effect," where the large spin-orbit coupling introduced by the heavy metal atom facilitates the spin-forbidden S₁ → T₁ transition. nih.gov

While direct experimental determination of the ISC rate for Sn(IV)NcCl₂ is not available, studies on analogous tin(IV) phthalocyanines provide valuable insights. For instance, a study on a cis-axially disubstituted tin(IV) phthalocyanine reported a very rapid intersystem crossing with a time constant of 300 picoseconds. This fast and efficient population of the triplet manifold is a direct consequence of the heavy-atom effect. nih.gov

The triplet quantum yield (ΦT) represents the fraction of absorbed photons that result in the formation of the triplet state. In line with the efficient intersystem crossing, a high triplet quantum yield is expected for Tin(IV) 2,3-naphthalocyanine dichloride. For a series of tin(IV) phthalocyanines, high triplet quantum yields have been observed, further supporting this expectation for the naphthalocyanine analogue.

The triplet lifetime (τT) is the average duration for which the molecule remains in the excited triplet state before deactivating. No specific experimental values for the triplet lifetime of Tin(IV) 2,3-naphthalocyanine dichloride were found in the surveyed literature. The triplet lifetime is sensitive to the presence of quenchers, such as molecular oxygen.

Table 2: Expected Photophysical Parameters for Tin(IV) 2,3-Naphthalocyanine Dichloride based on Analogous Compounds and Theoretical Principles

Parameter Symbol Expected Value/Trend Rationale
Fluorescence Quantum Yield ΦF Low Efficient intersystem crossing due to heavy-atom effect.
Fluorescence Lifetime τF Short (ps-ns range) Rapid depopulation of the singlet state via ISC.
Intersystem Crossing Rate kISC High Strong spin-orbit coupling from the heavy tin atom.
Triplet Quantum Yield ΦT High Efficient population of the triplet state via ISC.

Aggregation Behavior and Its Photophysical Implications of Tin(IV) 2,3-naphthalocyanine dichloride

The extensive π-conjugated system inherent in the structure of Tin(IV) 2,3-naphthalocyanine dichloride and related naphthalocyanine molecules is a primary determinant of their profound tendency to self-assemble into larger aggregates, particularly in solution. This aggregation phenomenon is a critical factor that significantly modulates the material's photophysical and photochemical characteristics. The formation of these aggregates can lead to notable disadvantages, such as the quenching of fluorescence, a reduction in the generation of singlet oxygen, and a general loss of catalytic activity scielo.br. The propensity for aggregation is influenced by a confluence of factors including strong π-π electron interactions, the nature of the central metal ion, the type and position of peripheral substituents, and the properties of the solvent environment scielo.br.

Naphthalocyanines, due to their more extended π-conjugated system compared to phthalocyanines, exhibit a greater tendency to aggregate scielo.brresearchgate.net. This increased inclination towards aggregation is a direct consequence of the enhanced intermolecular forces at play.

π-π Stacking Interactions

The principal driving force behind the aggregation of Tin(IV) 2,3-naphthalocyanine dichloride is the non-covalent π-π stacking interactions between the planar naphthalocyanine macrocycles scielo.brresearchgate.net. These interactions arise from the cooperative effects of van der Waals forces and electrostatic interactions between the electron-rich π-systems of adjacent molecules. The extended aromatic structure of the naphthalocyanine ring facilitates significant overlap between the π-orbitals of neighboring molecules, leading to the formation of co-facially stacked dimers and higher-order oligomers researchgate.net.

The strength of these π-π stacking interactions is considerable, in some cases comparable to that of a strong hydrogen bond nih.gov. Theoretical studies on related zinc naphthalocyanine dimers have indicated that the interaction energy in a stacked configuration is substantial, highlighting the energetic favorability of aggregation scielo.br. The geometry of these stacked aggregates can vary, with computational studies suggesting that a stacked-dimer conformation is often preferred over a rotated-stacked arrangement researchgate.net. This specific orientation can be influenced by interactions involving the central metal ion and atoms on adjacent macrocycles researchgate.net.

The table below summarizes key aspects of interactions in aggregated naphthalocyanine systems based on related research.

Interaction TypeKey CharacteristicsImplication for Aggregation
π-π Stacking Strong non-covalent interaction between aromatic macrocycles.Primary driving force for aggregation.
Van der Waals Forces Contribute to the overall stability of the aggregate.Stabilizes the stacked structure.
Electrostatic Interactions Attraction between electron-rich and electron-poor regions of adjacent molecules.Influences the geometry and stability of aggregates.

Aggregation-Induced Quenching Phenomena

A significant consequence of the aggregation of Tin(IV) 2,3-naphthalocyanine dichloride is the phenomenon of aggregation-induced quenching (AIQ). In the monomeric state, naphthalocyanines can exhibit strong fluorescence and efficient singlet oxygen generation upon photoexcitation. However, when these molecules aggregate, their photophysical properties are often detrimentally affected, leading to a marked decrease in both fluorescence quantum yield and singlet oxygen production scielo.brscite.ai.

This quenching is primarily attributed to the formation of non-radiative decay pathways in the aggregated state. The close proximity of the macrocycles in the π-stacked arrangement facilitates rapid energy transfer and exciton (B1674681) coupling between adjacent molecules. These processes can lead to the formation of "excimer" states, which often have lower emission efficiencies compared to the monomeric excited state rsc.org. The enhanced non-radiative decay rates in the aggregates effectively outcompete the radiative processes of fluorescence and intersystem crossing to the triplet state, which is necessary for singlet oxygen generation rsc.org.

The table below outlines the impact of aggregation on the key photophysical properties of naphthalocyanines.

Photophysical PropertyEffect of AggregationUnderlying Mechanism
Fluorescence Quantum Yield Significant decrease (quenching).Formation of non-radiative decay pathways through exciton coupling and excimer formation.
Singlet Oxygen Generation Reduced efficiency.Decreased population of the triplet state due to competing non-radiative decay in aggregates.
Absorption Spectrum Broadening and shifting of absorption bands (often a blue-shift for H-aggregates or red-shift for J-aggregates).Excitonic coupling between the transition dipoles of the aggregated molecules.

Strategies for Aggregation Suppression

To harness the full potential of Tin(IV) 2,3-naphthalocyanine dichloride in various applications, it is often necessary to suppress its inherent tendency to aggregate. Several strategies have been developed to mitigate π-π stacking and maintain the monomeric, photoactive form of naphthalocyanines and related phthalocyanines in solution.

One of the most effective strategies is the introduction of bulky peripheral substituents onto the naphthalocyanine macrocycle scite.ainih.gov. These bulky groups create steric hindrance that physically prevents the close approach and co-facial stacking of the macrocycles. The size and positioning of these substituents are critical to their effectiveness in preventing aggregation. For instance, the attachment of large, three-dimensional groups can significantly disrupt the planarity required for efficient π-π stacking.

Another promising approach is the encapsulation of the naphthalocyanine molecules within a host matrix scite.ai. This can be achieved by incorporating the dye into colloidal particles, polymers, or other supramolecular structures. Encapsulation physically isolates the individual naphthalocyanine molecules from one another, thereby preventing aggregation and preserving their desirable photophysical properties.

The addition of axial ligands to the central tin atom can also influence aggregation behavior scite.ai. These ligands, coordinated perpendicular to the plane of the macrocycle, can introduce steric bulk that hinders face-to-face stacking.

The following table summarizes common strategies for suppressing aggregation in naphthalocyanines.

StrategyMechanism of Action
Bulky Substituents Steric hindrance prevents close approach of macrocycles.
Encapsulation Physical isolation of individual molecules within a host matrix.
Axial Ligands Steric hindrance from ligands coordinated to the central metal ion.

Photostability and Photodegradation Mechanisms

The photostability of Tin(IV) 2,3-naphthalocyanine dichloride is a critical parameter that determines its durability and performance in applications involving prolonged exposure to light. While naphthalocyanines are generally considered to be robust dyes, they can undergo photodegradation under certain conditions researchgate.net. The stability of the molecule is influenced by factors such as the central metal ion, the surrounding chemical environment (e.g., solvent), and the presence of reactive species like molecular oxygen.

The degradation of metallonaphthalocyanines and related phthalocyanines in solution is often an oxygen-mediated process. Upon photoexcitation, the naphthalocyanine molecule can transfer energy to molecular oxygen, generating highly reactive singlet oxygen. While this is a desired process in applications like photodynamic therapy, singlet oxygen can also react with and degrade the naphthalocyanine macrocycle itself.

Studies on related tin-phthalocyanine dichloride thin films have shown that the material is thermally stable, with no significant degradation observed upon annealing researchgate.net. However, exposure to UV light can initiate photochemical reactions. The primary mechanism of photodegradation often involves the oxidation of the macrocycle, leading to the cleavage of the conjugated π-system and a loss of the characteristic absorption bands in the visible and near-infrared regions.

Improving the photostability of these compounds is an active area of research. One approach involves the modification of the molecular structure to reduce its susceptibility to photo-oxidation. For instance, the macrocyclization of ligands in related metal complexes has been shown to enhance photostability by creating a more rigid and protected coordination environment researchgate.netnih.gov.

The table below outlines factors influencing the photostability of Tin(IV) 2,3-naphthalocyanine dichloride and potential degradation pathways.

Influencing FactorImpact on Photostability
Presence of Oxygen Can lead to photo-oxidative degradation.
Light Intensity and Wavelength Higher intensity and UV light can accelerate degradation.
Solvent Environment The nature of the solvent can affect the rate and mechanism of degradation.
Molecular Structure Modifications to the macrocycle or ligands can enhance or decrease stability.
Potential Degradation PathwayDescription
Photo-oxidation Reaction with singlet oxygen or other reactive oxygen species, leading to cleavage of the macrocycle.
Ligand Dissociation In some cases, axial ligands may be lost upon photoexcitation, altering the complex's properties.

Electrochemical Behavior and Redox Properties

Cyclic Voltammetry (CV) for Redox Potential Determination

Cyclic voltammetry is a primary electrochemical technique used to investigate the redox properties of Tin(IV) 2,3-naphthalocyanine dichloride. By scanning the potential of an electrode on which the compound is immobilized or is in solution, the potentials at which oxidation and reduction events occur can be determined. These processes are typically associated with the naphthalocyanine ring system. For related tin naphthalocyanine (SnNc) complexes, cyclic voltammetry has been successfully used to elucidate their electrochemical behavior.

The redox behavior of metallonaphthalocyanines like Tin(IV) 2,3-naphthalocyanine dichloride generally involves reversible one-electron transfer processes centered on the extended π-conjugated macrocycle. The first oxidation is associated with the removal of an electron from the highest occupied molecular orbital (HOMO), while the first reduction involves the addition of an electron to the lowest unoccupied molecular orbital (LUMO). These processes can be represented as:

Oxidation: NcSn(IV)Cl₂ ⇌ [NcSn(IV)Cl₂]⁺ + e⁻

Reduction: NcSn(IV)Cl₂ + e⁻ ⇌ [NcSn(IV)Cl₂]⁻

The specific potentials at which these events occur are sensitive to the solvent, electrolyte, and the specific substituents on the naphthalocyanine ring.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV)

Differential pulse voltammetry and square wave voltammetry are more sensitive electrochemical techniques that can be used to obtain more clearly defined redox peaks for Tin(IV) 2,3-naphthalocyanine dichloride, especially at low concentrations. These methods help in the precise determination of redox potentials by minimizing the capacitive current contribution. While specific DPV and SWV data for Tin(IV) 2,3-naphthalocyanine dichloride are not extensively reported in publicly accessible literature, these techniques are standard for characterizing similar macrocyclic compounds.

Spectroelectrochemical Analysis for Redox State Characterization

Spectroelectrochemistry combines electrochemical and spectroscopic (typically UV-Vis-NIR) techniques to characterize the electronic structure of different redox states of a molecule. By applying a specific potential to generate the oxidized or reduced species of Tin(IV) 2,3-naphthalocyanine dichloride, simultaneous spectroscopic measurements can reveal changes in its absorption spectrum. This analysis provides valuable insights into the nature of the molecular orbitals involved in the redox processes. For instance, the formation of the radical cation or anion results in characteristic changes in the Q-band and Soret band of the naphthalocyanine spectrum.

Electrochemical Determination of HOMO and LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters for predicting the electronic and optical properties of a material. These can be estimated from the onset potentials of the first oxidation (Eox) and first reduction (Ered) processes observed in cyclic voltammetry, respectively. The energy levels are typically calculated against a reference standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

The empirical formulas used are:

EHOMO = -[Eox - Eref + 4.8] eV

ELUMO = -[Ered - Eref + 4.8] eV

Where Eref is the potential of the reference standard. For a tin naphthalocyanine (SnNc) complex, these electrochemical measurements have been utilized to determine its frontier orbital energies.

PropertyMethodEstimated Value
HOMO Energy LevelCyclic VoltammetryData not available
LUMO Energy LevelCyclic VoltammetryData not available

Electrochemical Band Gap Estimation

The electrochemical band gap (Eg) represents the energy difference between the HOMO and LUMO levels and can be estimated from the difference between the onset oxidation and reduction potentials.

Eg = ELUMO - EHOMO ≈ e(Eox - Ered)

This value is crucial for applications in organic solar cells and other electronic devices as it determines the energy of the first excited state. For a tin naphthalocyanine (SnNc) complex, the electrochemical band gap has been estimated from cyclic voltammetry measurements to be approximately 1.12 eV researchgate.net. This value is in good agreement with the optical energy gap determined from absorption measurements, suggesting that the fundamental electronic transition corresponds to the HOMO-LUMO gap researchgate.net.

PropertyMethodEstimated ValueReference Compound
Electrochemical Band GapCyclic Voltammetry1.12 eVTin Naphthalocyanine (SnNc) researchgate.net

Advanced Materials Science and Optoelectronic Applications

Thin Film Fabrication and Characterization

The unique properties of Tin(IV) 2,3-naphthalocyanine dichloride (SnNcCl₂), particularly its strong absorption in the near-infrared spectrum, make it a compound of interest for various advanced material applications. The performance of this material in electronic devices is highly dependent on the quality and morphology of its thin films.

Thin films of Tin(IV) 2,3-naphthalocyanine dichloride are commonly prepared using the thermal evaporation technique within a high vacuum system. researchgate.net This physical vapor deposition (PVD) method involves heating the source material in a vacuum chamber until it sublimes or evaporates. The vapor then travels and condenses onto a cooler substrate, forming a thin, uniform film.

The process is conducted under high vacuum conditions (e.g., ~10⁻⁴ Pa) to minimize the incorporation of impurities from residual gases and to ensure a long mean free path for the evaporated molecules, which facilitates uniform deposition. researchgate.netresearchgate.net This technique allows for precise control over the film's thickness. In research settings, films of various thicknesses are often prepared to study their thickness-dependent properties. researchgate.net The substrates used for deposition can vary depending on the intended application and characterization method, and include materials like glass, quartz, indium tin oxide (ITO), and fluorine-doped tin oxide (FTO). researchgate.net

Parameter Description Source
Deposition Method Thermal Evaporation / Physical Vapor Deposition (PVD) researchgate.net
Environment High Vacuum (~10⁻⁴ Pa) researchgate.netresearchgate.net
Substrates Glass, Quartz, ITO, FTO researchgate.net
Outcome Formation of crystalline or nanocrystalline thin films researchgate.netresearchgate.net

The surface morphology and internal structure of SnNcCl₂ thin films are critical to their performance in electronic devices. These characteristics are typically investigated using high-resolution microscopy techniques such as Field Emission Scanning Electron Microscopy (FE-SEM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM). researchgate.net

Studies on thermally evaporated tin naphthalocyanine films have revealed distinct morphological features. For instance, SEM analysis has shown that films can be grainy in nature, composed of small, agglomerated spherical particles. researchgate.netiaea.org In a study on the related tin(II) 2,3-naphthalocyanine (SnNc), FE-SEM imaging revealed a uniform and symmetrical spherical-shaped morphology with an average particle diameter of approximately 50 nm. researchgate.net The molecular structure of the deposited films is often confirmed using Fourier-transform infrared spectroscopy (FTIR), which verifies the integrity of the compound after the deposition process. researchgate.net X-ray diffraction (XRD) analysis of SnNcCl₂ powder has indicated a monoclinic unit cell structure. researchgate.net

Post-deposition annealing, or heat treatment, is a common method used to modify and improve the properties of thin films. The effect of annealing on tin naphthalocyanine films has been a subject of investigation to optimize their structural and electronic characteristics. researchgate.net

Research on related tin(II) naphthalocyanine films shows that thermal annealing significantly impacts the film's properties. Heat treatment has been observed to increase the crystallite size within the film. researchgate.net This change in crystallinity can lead to a decrease in the optical band gap, which is attributed to factors like lattice dilatation or enhanced electron-lattice interactions. iaea.org Furthermore, annealing can affect the electrical properties; for tin(II) 2,3-naphthalocyanine, heat treatment was found to increase the activation energy of electrical conductivity. iaea.org While detailed studies specifically on the annealing of SnNcCl₂ are noted, the general principles observed in similar phthalocyanine (B1677752) and naphthalocyanine compounds suggest that thermal processing is a crucial step for tuning film properties for specific device applications. researchgate.netresearchgate.net

Treatment Observed Effect on Tin Naphthalocyanine Films Source
Thermal Annealing Increase in crystallite size. researchgate.net
Thermal Annealing Decrease in the optical band gap. iaea.org
Thermal Annealing Increase in the activation energy for electrical conductivity. iaea.org

Organic Electronic Devices

Tin(IV) 2,3-naphthalocyanine dichloride is categorized as a material for organic electronics, with applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. americanchemicalsuppliers.comamericanchemicalsuppliers.com

Tin(IV) 2,3-naphthalocyanine dichloride is widely utilized as an electron donor material in organic photovoltaic (OPV) cells. chemicalbook.com Its effectiveness in this role stems from its ability to absorb light in the near-infrared (NIR) and infrared regions of the electromagnetic spectrum, with a film absorption maximum around 875 nm. chemicalbook.com This portion of the spectrum contains about half of the solar photon flux, and materials that can harvest this light are crucial for increasing the power conversion efficiency (PCE) of solar cells. chemicalbook.com

In a typical planar heterojunction OPV, a layer of SnNcCl₂ (the donor) is paired with an electron acceptor material, such as fullerene C60. This donor/acceptor interface is where light-induced excitons are separated into free charge carriers. The performance of such devices is systematically studied by optimizing the thickness of the active layers. For a related tin(II) phthalocyanine (SnPc)/C60 heterojunction, a device with an optimized SnPc thickness of 15 nm achieved a power conversion efficiency of 0.79%. researchgate.net The use of tin-based phthalocyanines and naphthalocyanines continues to be an area of research for developing more efficient OPVs. researchgate.net

In the architecture of perovskite solar cells, hole-transport materials (HTMs) play a critical role in extracting holes from the perovskite absorber layer and transporting them to the electrode. While there is extensive research on HTMs for perovskite solar cells, particularly for the more recent tin-based perovskites, the specific use of Tin(IV) 2,3-naphthalocyanine dichloride as a primary HTM in these devices is not widely documented in prominent research. rsc.orgresearchgate.net

The development of lead-free tin-based perovskite solar cells has necessitated the search for new HTMs that are compatible with the unique electronic properties of these absorbers. researchgate.net An effective HTM must have a suitable highest occupied molecular orbital (HOMO) energy level that aligns well with the valence band of the perovskite to facilitate efficient hole extraction and minimize voltage loss. mdpi.com Common HTMs like Spiro-OMeTAD and PTAA are often used, but require chemical doping to improve their conductivity. researchgate.netmdpi.com The search for novel, efficient, and stable HTMs is a key area of research for advancing the commercial viability of perovskite solar cell technology. rsc.orgresearcher.life

Organic Photodiodes and Phototransistors

While specific studies on Tin(IV) 2,3-naphthalocyanine dichloride in organic photodiodes (OPDs) and organic phototransistors (OPTs) are not readily found, research on analogous compounds provides some insights. For instance, vanadyl 2,11,20,29-tetra-tert-butyl 2,3-naphthalocyanine has been utilized as a p-type material in solution-processed bulk heterojunction OPDs. These devices have demonstrated the ability to extend light absorption into the near-infrared (NIR) region. The performance of such devices is often evaluated based on metrics like responsivity, detectivity, and external quantum efficiency (EQE).

The general working principle of an organic phototransistor involves the conversion of an incident light signal into a detectable electrical signal, with the gate electrode modulating the current and reducing noise. The choice of the active material is crucial for the device's performance, including its sensitivity and operational wavelength range. Given the known absorption properties of naphthalocyanines in the NIR spectrum, it is plausible that Tin(IV) 2,3-naphthalocyanine dichloride could function as a photoactive material in these devices, though experimental verification is lacking.

Organic Light-Emitting Diodes (OLEDs)

The application of phthalocyanine and naphthalocyanine complexes in organic light-emitting diodes (OLEDs) is an active area of research. These materials can be employed as charge-transporting layers or as phosphorescent emitters. While a new tin(IV) complex, distinct from the one , has been synthesized and shown to exhibit blue-green electroluminescence, specific data for Tin(IV) 2,3-naphthalocyanine dichloride in OLEDs is absent. The performance of OLEDs is typically characterized by parameters such as luminance, current efficiency, and external quantum efficiency.

Non-linear Optical (NLO) Properties

The large π-electron systems of naphthalocyanines make them promising candidates for non-linear optical (NLO) applications. These materials can exhibit a significant third-order NLO response, which is crucial for applications in optical switching and signal processing.

Optical Limiting Devices

Optical limiting materials are designed to protect sensitive optical components and human eyes from high-intensity laser radiation. The mechanism often involves reverse saturable absorption (RSA), where the excited-state absorption cross-section is larger than that of the ground state. Studies on indium and lead naphthalocyanines have demonstrated their potential as effective optical limiters. For example, a tetrabrominated lead naphthalocyanine was found to act as a reverse saturable absorber in the 440-720 nm spectral range. While the central metal and peripheral substituents significantly influence the optical limiting behavior, specific studies on Tin(IV) 2,3-naphthalocyanine dichloride are not available.

Two-Photon Absorption Characteristics

Two-photon absorption (TPA) is a non-linear optical process with applications in 3D microfabrication, data storage, and biological imaging. The TPA cross-section is a key parameter for evaluating a material's efficiency in these applications. Research on various phthalocyanine and ruthenium complexes has explored their TPA properties. However, there is no specific data available for the two-photon absorption characteristics of Tin(IV) 2,3-naphthalocyanine dichloride.

Chemical Sensing Applications

The electrical conductivity of phthalocyanine and naphthalocyanine films can be modulated by the adsorption of gas molecules, making them suitable for chemical sensing applications. While tin(IV) complexes with other ligands have been investigated as fluorescent chemosensors for fluoride (B91410) ion recognition, there is a lack of research on the chemical sensing properties of Tin(IV) 2,3-naphthalocyanine dichloride.

Optical Data Storage and Electrochromic Devices

The unique optical properties of naphthalocyanines also suggest their potential use in optical data storage and electrochromic devices. Organic materials are being explored for high-density data storage due to their potential for large non-linearities and fast response times. Electrochromic devices, which change color upon the application of an electrical voltage, can also utilize these compounds. However, specific research demonstrating the application of Tin(IV) 2,3-naphthalocyanine dichloride in these areas has not been identified.

Pigments and Dyes in Industrial Applications

Tin(IV) 2,3-naphthalocyanine dichloride, a member of the metallophthalocyanine family of synthetic pigments and dyes, has garnered interest for its unique optical properties. chemicalbook.comamericanchemicalsuppliers.com Like other naphthalocyanines, it is characterized by its robust molecular structure and strong absorption of light in the near-infrared (NIR) region of the electromagnetic spectrum. chemicalbook.com This intrinsic property makes it a candidate for specialized industrial applications where transparency in the visible range and absorption in the NIR range are desired.

The general class of phthalocyanine and naphthalocyanine compounds are known for their high thermal stability and chemical inertness, which are critical properties for pigments and dyes used in demanding industrial environments. chemicalbook.com These characteristics suggest that Tin(IV) 2,3-naphthalocyanine dichloride could find use in applications such as specialty coatings, plastics, and inks.

Detailed Research Findings

While specific performance data for Tin(IV) 2,3-naphthalocyanine dichloride as an industrial pigment or dye is not extensively detailed in publicly available research, its general characteristics can be inferred from the broader class of naphthalocyanine dyes. These dyes are noted for their intense color and lightfastness. americanchemicalsuppliers.com

The primary research focus on Tin(IV) 2,3-naphthalocyanine dichloride has been in the realm of functional dyes for optoelectronic applications rather than as a conventional colorant. chemicalbook.com Its strong absorption in the near-infrared makes it particularly suitable as a photosensitizer in organic photovoltaic (OPV) cells and as a component in organic light-emitting diodes (OLEDs). chemicalbook.comamericanchemicalsuppliers.com In these applications, the key performance metrics are related to its photophysical and electronic properties rather than its coloristic properties.

One of the key optical properties identified for Tin(IV) 2,3-naphthalocyanine dichloride is its absorption maximum at approximately 875 nm when deposited as a thin film. chemicalbook.com This strong NIR absorption is critical for its function in organic solar cells, as it allows the device to harvest a portion of the solar spectrum that is often underutilized by other organic materials. chemicalbook.com

Below are data tables that summarize the available physical and chemical properties of Tin(IV) 2,3-naphthalocyanine dichloride, as well as comparative data for a related naphthalocyanine compound to provide context for its potential performance.

Table 1: Physical and Chemical Properties of Tin(IV) 2,3-Naphthalocyanine Dichloride

Property Value Source(s)
CAS Number 26857-61-4 chemicalbook.comsigmaaldrich.comcymitquimica.comcalpaclab.comtcichemicals.comtcichemicals.com
Molecular Formula C48H24Cl2N8Sn sigmaaldrich.comcymitquimica.com
Molecular Weight 902.37 g/mol americanchemicalsuppliers.com
Appearance Green to dark green powder/crystal cymitquimica.comtcichemicals.comtcichemicals.com
Melting Point >300 °C chemicalbook.com

| Solubility | Insoluble in water | chemicalbook.com |

Table 2: Optical Properties of Naphthalocyanine Compounds

Compound Medium Absorption Maxima (λmax) Source(s)
Tin(IV) 2,3-Naphthalocyanine Dichloride Film ~875 nm chemicalbook.com

Catalytic Research and Reaction Mechanisms

Homogeneous Catalysis

The application of naphthalocyanine complexes in homogeneous catalysis has been significantly less explored compared to their phthalocyanine (B1677752) and porphyrin counterparts. A primary challenge is their strong tendency to aggregate in solution, which can block the catalytically active metal center.

A review of current scientific literature indicates that the use of Tin(IV) 2,3-naphthalocyanine dichloride as a catalyst for carbene transfer reactions, such as N-H insertion, has not been reported. Research into the homogeneous catalytic applications of naphthalocyanines for carbene transfer is a relatively new and emerging field. Studies have noted that naphthalocyanine complexes have been largely overlooked for such reactions until recently. acs.orgcapes.gov.br The first successful application of a naphthalocyanine complex in a carbene transfer reaction involved a non-aggregated ruthenium octa-n-butoxy-naphthalocyanine, which effectively catalyzed the insertion of carbenes into N–H bonds to form glycine (B1666218) derivatives. acs.orgcapes.gov.br This suggests that overcoming the inherent aggregation of the naphthalocyanine macrocycle is a critical first step to enabling their broader use in homogeneous catalysis, an area where the specific tin complex has yet to be documented.

Similar to N-H insertion reactions, there is no specific information available in the reviewed literature detailing the use of Tin(IV) 2,3-naphthalocyanine dichloride for cyclopropanation reactions. Porphyrin-based catalysts are well-established for this transformation, but the application of naphthalocyanines remains largely uncharted territory. frontiersin.org The pronounced aggregation of these expanded macrocycles in solution is a significant barrier, as it hinders substrate access to the metal core where the catalytic cycle would take place. capes.gov.br

Heterogeneous Catalysis

In contrast to the limited studies in homogeneous systems, metallonaphthalocyanines and structurally related compounds are recognized for their activity and stability in heterogeneous catalysis, particularly for electrochemical applications.

While direct studies on Tin(IV) 2,3-naphthalocyanine dichloride are limited, extensive research on analogous tin-nitrogen-carbon (Sn-N-C) single-atom catalysts (SACs), which can be prepared from such precursors via pyrolysis, provides significant insight into its potential electrocatalytic activity. These materials are investigated as high-performance, cost-effective alternatives to precious metal catalysts like platinum.

Oxygen Reduction Reaction (ORR): Sn-N-C materials have emerged as a frontier in the development of efficient catalysts for the ORR, a critical reaction in fuel cells. rsc.org Research shows that SACs with tin centers dispersed in nitrogen-doped carbon matrices can exhibit ORR activity superior to even the state-of-the-art iron-nitrogen-carbon (Fe-N-C) catalysts. rsc.org Density Functional Theory (DFT) calculations suggest that the high activity originates from specific active site structures, such as a SnN₃C₁ configuration with a co-adsorbed oxygen atom (O*). rsc.org In these structures, the active tin center is characterized as being Sn(II)-like, and its partially filled p-bands are crucial for binding ORR intermediates, promoting the highly desirable direct four-electron reduction of oxygen to water. rsc.orgnih.gov This pathway is more efficient and avoids the production of hydrogen peroxide, which can degrade fuel cell components. acs.org

CO₂ Electroreduction (CO2RR): The electrochemical reduction of carbon dioxide into valuable chemicals is a key strategy for carbon capture and utilization. Sn-based materials are among the most promising electrocatalysts for this process due to their low cost, low toxicity, and high selectivity for producing formic acid or formate. bohrium.comrsc.org The CO2RR is a complex multi-electron process where CO₂ is first adsorbed onto the catalyst surface and subsequently converted through a series of electron and proton transfer steps. bohrium.comavestia.com While much of the research focuses on tin oxides or metallic tin alloys, the fundamental ability of tin centers to catalyze this reaction is well-established. sciencedaily.comresearchgate.net Phthalocyanine and related macrocyclic complexes containing metals like cobalt and iron have been successfully used for CO₂ reduction, suggesting that naphthalocyanine frameworks could serve as robust platforms for supporting catalytically active tin centers. frontiersin.org

Performance of Various Sn-Based Electrocatalysts in ORR and CO2RR
Catalyst TypeReactionKey FindingReference
Sn-N-C Single-Atom CatalystORRShows high four-electron reactivity; active center is Sn(II)-like in a SnN₃C₁-O structure. rsc.orgnih.gov
Fe-Sn-N-C BimetallicORRMass activity can be 50-100% higher than single-metal Fe-N-C or Sn-N-C catalysts due to higher turnover frequency. acs.org
Sn-based MaterialsCO2RRExhibit a strong preference for producing formate/formic acid with high selectivity. bohrium.comrsc.orgavestia.com
SnO-based CatalystsCO2RRCan generate both formic acid (HCOOH) and carbon monoxide (CO); activity is influenced by surface oxygen vacancies. sciencedaily.com

Role of Central Metal and Macrocycle in Catalytic Activity

The catalytic performance of Tin(IV) 2,3-naphthalocyanine dichloride is a result of the synergistic interplay between the central tin ion and the surrounding naphthalocyanine macrocycle.

Naphthalocyanine Macrocycle: The naphthalocyanine ligand is not merely a scaffold but an electronically active component. Its extended π-conjugated system facilitates rapid electron transfer, which is essential for electrocatalytic processes. researchgate.net The macrocycle dictates the coordination environment of the tin atom (typically a planar N₄ coordination), which in turn modulates the metal's electronic properties and redox potentials. mdpi.com This N₄ chelation provides high thermal and chemical stability to the complex, making it a robust catalyst. acs.org

Influence of Substituents on Catalytic Efficiency and Aggregation in Catalysis

The efficiency of naphthalocyanine-based catalysts can be significantly influenced by both peripheral substituents attached to the macrocycle and by the aggregation state of the complex itself.

Aggregation in Catalysis: Naphthalocyanines have a greater tendency to aggregate via π-π stacking than their smaller phthalocyanine analogues due to their larger aromatic surface area. capes.gov.br In solution, this aggregation is detrimental to homogeneous catalysis because it obstructs the metal active sites, preventing substrate binding and catalytic turnover. acs.orgcapes.gov.br Strategies to mitigate this include working in very dilute solutions or attaching bulky substituents to the macrocycle's periphery to sterically hinder stacking. acs.org

Influence of Substituents: Attaching functional groups to the periphery of the naphthalocyanine ring or axially to the central tin atom can tune the catalyst's properties.

Electronic Effects: Electron-donating or electron-withdrawing groups alter the electron density on the macrocycle and the central metal, thereby modifying the redox potentials and the binding affinity for substrates. mdpi.com Studies on substituted tin naphthalocyanines show that axial ligands (like the chloride in the title compound) and peripheral groups can tune the electronic absorption properties significantly, which is indicative of changes to the electronic structure. mdpi.com In related cobalt phthalocyanine catalysts for ORR, the introduction of electron-releasing tert-butyl groups was found to enhance catalytic performance by optimizing the energy levels for oxygen binding. acs.org

Solubility and Steric Effects: As mentioned, bulky substituents can decrease aggregation and improve solubility, which is crucial for homogeneous applications. acs.org In heterogeneous Sn-N-C catalysts, the "substituents" can be considered the nitrogen atoms of the carbon support that coordinate to the tin center. The specific coordination number and geometry (e.g., SnN₃ vs. SnN₄) have been shown to be critical factors determining the activity and selectivity of the catalyst. rsc.orgmdpi.com

Interactions with Other Systems and Nanomaterials

Hybrid Materials and Nanocomposites

Hybrid materials that incorporate Tin(IV) 2,3-naphthalocyanine dichloride leverage the distinct properties of each component to create synergistic systems with enhanced or novel functionalities.

Integration with Inorganic Semiconductors (e.g., SnNc/p-Si Heterojunctions)

The formation of heterojunctions between organic semiconductors like naphthalocyanines and inorganic materials such as silicon is a key area of research for optoelectronic applications. While direct studies on Tin(IV) 2,3-naphthalocyanine dichloride are limited in the reviewed literature, research on the closely related Tin(II) 2,3-naphthalocyanine (SnNc) provides significant insights.

A heterojunction fabricated by depositing a thin film of Tin(II) 2,3-naphthalocyanine onto a p-type silicon wafer (SnNc/p-Si) has been shown to create a device with distinct electronic properties. rsc.org The analysis of this interface reveals characteristics crucial for optoelectronic device performance. The current-voltage (I-V) characteristics of such a heterojunction demonstrate good rectifying behavior, which is fundamental for components like diodes and photovoltaic cells. rsc.org Key electronic parameters determined from these studies highlight the potential of tin naphthalocyanine-silicon interfaces.

Electronic Properties of SnNc/p-Si Heterojunction at Different Temperatures

Temperature (K) Ideality Factor (n) Barrier Height (ΦB) (eV)
303 3.45 0.77
323 3.12 0.79
343 2.84 0.82
363 2.59 0.84
383 2.37 0.86

Data sourced from a study on Tin(II) 2,3-naphthalocyanine. rsc.org

Hybrid Films with Metal Oxides (e.g., Antimony Tin Oxide, ATO)

While specific research detailing the combination of Tin(IV) 2,3-naphthalocyanine dichloride with antimony tin oxide (ATO) was not found in the available literature, the properties of ATO make it a prime candidate for creating advanced hybrid films. ATO is a transparent conducting oxide known for its high optical transparency in the visible region, high conductivity, and excellent chemical stability. researchgate.net

ATO can be synthesized as nanoparticles or deposited as thin films via methods like spin coating, spray pyrolysis, and hydrothermal synthesis. researchgate.netresearchgate.net These films can achieve high transmittance (over 95%) and low sheet resistance, properties that are crucial for transparent electrodes in solar cells and other optoelectronic devices. researchgate.net The ability to form mesoporous ATO films from crystalline nanoparticles offers a high-surface-area conductive framework.

Given that Tin(IV) 2,3-naphthalocyanine dichloride is an effective electron donor that absorbs in the near-infrared range, a hybrid film combining it with a transparent, conductive ATO framework could be highly beneficial. chemicalbook.com Such a nanocomposite could be used in applications where both optical transparency and charge separation/conduction are required, for instance, as an active layer in a photovoltaic device where the ATO acts as the electron acceptor and transparent electrode.

Encapsulation within Polymeric Nanoparticles and Micelles

Naphthalocyanines, like many phthalocyanine (B1677752) derivatives, are highly hydrophobic and prone to aggregation in aqueous environments. This aggregation can quench their desirable photophysical properties. Encapsulation within nanocarriers like polymeric nanoparticles and micelles is a widely used strategy to overcome these limitations.

This approach involves entrapping the naphthalocyanine molecules within the hydrophobic core of a polymer-based nanostructure. Common methods include nanoprecipitation and emulsion-solvent evaporation. mdpi.com For instance, a polymer and the hydrophobic compound are dissolved in a solvent, and this solution is then introduced into a non-solvent (typically water), causing the polymer to precipitate and form nanoparticles that encapsulate the compound. mdpi.com

Enhancement of Dispersion and Monomeric State

The primary benefit of encapsulating Tin(IV) 2,3-naphthalocyanine dichloride is the significant enhancement of its dispersion in aqueous media. By isolating individual naphthalocyanine molecules within a polymeric matrix, the strong π-π stacking interactions that lead to aggregation are prevented. mdpi.com This ensures the compound remains in its monomeric state, which is essential for maximizing its photodynamic and fluorescent activities.

Studies on other metallophthalocyanines have demonstrated that encapsulation in polymers like PEG-b-PLGA can create stable nanoparticles with uniform size and high singlet oxygen generation, a key process in photodynamic therapy. mdpi.com In biological systems, it has been noted that lipoproteins can serve as natural transport vehicles for compounds like Sn(IV) naphthalocyanine, effectively acting as a biological nanocarrier that facilitates its transport. This natural interaction underscores the principle and benefits of using nanocarriers to improve the dispersion and bioavailability of these molecules.

Supramolecular Assemblies and Charge-Transfer Complexes

The rich coordination chemistry of tin naphthalocyanines allows for the formation of complex supramolecular structures. rsc.orgresearchgate.net These assemblies are governed by non-covalent interactions and can lead to materials with novel electronic and magnetic properties.

Research into the closely related Tin(II) phthalocyanine has shown its ability to form charge-transfer complexes. nih.gov In one example, a complex was formed between a Tin(II) phthalocyanine radical anion and deprotonated cis-indigo dianions, linked by an iridium center. nih.gov In this intricate assembly, a thermally activated charge transfer was observed from the tin phthalocyanine radical anion to the indigo (B80030) ligand, with an estimated Gibbs energy of 9.27 ± 0.18 kJ/mol. nih.gov This demonstrates the capacity of the tin-macrocycle system to participate in electron transfer processes within a multi-component supramolecular structure.

The formation of these complexes can be extended to various naphthalocyanines, including their radical anions and dianions, which can coordinate with different transition metal fragments. rsc.orgresearchgate.net The ability of the naphthalocyanine ring to form well-ordered, self-assembled monolayers on substrates like gold also points to its utility in constructing layered supramolecular systems where intermolecular interactions dominate. rsc.org The study of these charge-transfer complexes and assemblies is crucial for developing functional materials for molecular electronics and spintronics.

Future Research Directions

Exploration of Novel Synthetic Pathways and Derivatization

Future research must prioritize the development of new synthetic methodologies for Tin(IV) 2,3-naphthalocyanine dichloride and its derivatives. While template cyclotetramerization of the corresponding naphthalonitrile precursors is a standard method, there is a need for more efficient, scalable, and sustainable synthetic routes. mdpi.com

Key areas for exploration include:

Greener Synthesis: Investigating "green chemistry" approaches to reduce solvent waste and energy consumption during synthesis and purification. worldscientific.com

Strategic Derivatization: The introduction of various functional groups onto the naphthalocyanine macrocycle is a powerful strategy for tuning the molecule's properties. aip.org Future work should focus on synthesizing derivatives of Tin(IV) 2,3-naphthalocyanine dichloride with specific substituents to enhance solubility, modulate electronic properties, and prevent aggregation. worldscientific.comrsc.org For example, attaching bulky groups can improve solubility and minimize intermolecular aggregation, which often quenches desirable photophysical effects. worldscientific.com

Axial Ligand Modification: The two chloride ligands in the axial positions of the tin center offer another avenue for chemical modification. mdpi.com Research into replacing these chlorides with other functional ligands could significantly alter the compound's photophysical and photochemical behavior, as well as its stability and solubility. mdpi.com This has been demonstrated in related P(V) phthalocyanines, where varying axial ligands allows for fine-tuning of properties. mdpi.com

Deeper Understanding of Structure-Property-Function Relationships

A fundamental goal of future research is to establish clear and predictive relationships between the molecular structure of Tin(IV) 2,3-naphthalocyanine dichloride derivatives, their inherent physical and chemical properties, and their ultimate function in a given application. mdpi.comrsc.orgrsc.org

This involves systematically studying how changes in:

Peripheral Substituents: The type and position of functional groups on the outer rings of the naphthalocyanine core can alter π-electron delocalization, thereby influencing the absorption spectrum, energy levels (HOMO/LUMO), and charge transport capabilities. nih.govmdpi.com

Central Metal Ion: While this article focuses on tin, comparative studies with other central metals in the same naphthalocyanine framework can provide invaluable insight into the role the metal plays in defining the electronic and catalytic properties. nih.govresearchgate.net

Axial Ligands: As mentioned, the axial ligands significantly impact properties. mdpi.com A systematic study correlating ligand structure with photostability, fluorescence quantum yields, and excited-state lifetimes is crucial. mdpi.com

Aggregation: Naphthalocyanines have a strong tendency to aggregate, which can drastically alter their optical and electronic properties. worldscientific.comrsc.org Understanding how chemical modifications and the surrounding environment (e.g., solvent, solid-state matrix) influence aggregation is critical for controlling material performance. rsc.org

By building this comprehensive understanding, researchers can strategically design and synthesize new Tin(IV) 2,3-naphthalocyanine dichloride-based molecules with properties tailored for specific functions, such as improved efficiency in solar cells or enhanced sensitivity in sensors. mdpi.comnih.gov

Advanced Characterization Techniques for Intricate Phenomena

To fully comprehend the complex behaviors of Tin(IV) 2,3-naphthalocyanine dichloride, researchers must employ a suite of advanced characterization techniques. arxiv.org While standard methods like UV-Vis and NMR spectroscopy are essential for basic characterization, more sophisticated tools are needed to probe the ultrafast dynamic processes that govern the compound's function. rsc.org

Future research should leverage:

Femtosecond Transient Absorption Spectroscopy (fs-TAS): This powerful technique can monitor the kinetics of photo-initiated events on incredibly short timescales (femtoseconds to nanoseconds). nd.edursc.org Applying fs-TAS would allow for the direct observation of excited-state lifetimes, energy transfer pathways, and charge separation and recombination processes, which are fundamental to applications in photovoltaics and photocatalysis. rsc.orgnih.govyoutube.com

Advanced Spectroelectrochemistry: This technique combines spectroscopy with electrochemistry to study the properties of a molecule as its oxidation state is changed. rsc.org It can reveal the nature of the electronic transitions in the neutral, oxidized, and reduced forms of the molecule, providing insight into its redox stability and the electronic structure of its various states. rsc.org

High-Resolution Microscopy: Techniques like scanning tunneling microscopy can be used to visualize how individual naphthalocyanine molecules arrange themselves on surfaces, which is crucial for understanding the structure of thin films used in electronic devices. aip.org

Raman Spectroscopy: This technique provides detailed information about the vibrational modes of the molecule, which can serve as a sensitive probe of molecular structure and intermolecular interactions. qut.edu.auresearchgate.net Resonance Raman, where the excitation laser is tuned to an electronic absorption band, can selectively enhance the signals from the naphthalocyanine core, providing specific insights into the macrocycle's structure and electronic state. qut.edu.au

Development of Multifunctional Materials Based on Tin(IV) 2,3-Naphthalocyanine Dichloride

A significant future direction is the incorporation of Tin(IV) 2,3-naphthalocyanine dichloride into more complex, multifunctional materials. researchgate.net This involves moving beyond single-molecule properties and exploring its behavior within larger systems to create materials with synergistic or entirely new functionalities.

Promising avenues include:

Hybrid Photovoltaics: While already used in OPVs, there is potential for integrating it into next-generation solar cells, such as perovskite or dye-sensitized solar cells, to enhance near-infrared light harvesting.

Theranostic Agents: Naphthalocyanines are being extensively explored as agents for photodynamic therapy (PDT) and photoacoustic imaging (PAI) due to their strong NIR absorption. aip.orgresearchgate.netnih.gov Future work could focus on derivatizing Tin(IV) 2,3-naphthalocyanine dichloride to make it water-soluble and conjugating it to biomolecules for targeted cancer therapy and diagnosis (theranostics). nih.govresearchgate.netnih.gov The development of dual-emissive naphthalocyanines suggests the potential for creating agents for multimodal imaging. nih.gov

Catalysts: The redox-active nature of metallophthalocyanine and naphthalocyanine complexes makes them candidates for catalysis. mdpi.comresearchgate.net Research could explore the catalytic activity of Tin(IV) 2,3-naphthalocyanine dichloride and its derivatives in various chemical transformations.

Conductive Frameworks: Incorporating the molecule as a building block in larger structures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to new two-dimensional materials with high electrical conductivity and multifunctionality for applications in sensing and electronics. nih.govresearchgate.net

Theoretical Advancements in Predicting and Explaining Complex Behavior

Concurrent with experimental work, advancing theoretical and computational models is essential for accelerating the discovery and design of new materials based on Tin(IV) 2,3-naphthalocyanine dichloride. nih.gov

Future theoretical efforts should focus on:

High-Accuracy DFT and TD-DFT: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are foundational tools for calculating the electronic structure and optical properties of molecules. researchgate.netyoutube.com Continued development of more accurate functionals and efficient algorithms is needed to better predict properties like absorption spectra, energy levels, and excited-state character, especially for complex systems involving charge transfer. nih.govyoutube.com

Modeling Complex Environments: Improving models to accurately account for the effects of solvents, solid-state packing, and aggregation on the properties of the naphthalocyanine is critical. researchgate.net Current computational models often struggle to perfectly replicate these complex environmental interactions.

Predictive Design: The ultimate goal is to use computational chemistry as a predictive tool. arxiv.org By developing robust theoretical models, researchers can screen potential derivatives of Tin(IV) 2,3-naphthalocyanine dichloride in silico to identify candidates with the most promising properties for a specific application before undertaking time-consuming and expensive synthesis. arxiv.org Machine learning approaches could also be leveraged to analyze large datasets and uncover novel structure-property relationships. arxiv.org

By pursuing these integrated experimental and theoretical research directions, the scientific community can build upon the current knowledge of Tin(IV) 2,3-naphthalocyanine dichloride to engineer a new generation of advanced functional materials.

Table of Mentioned Compounds

Q & A

Basic Research Question

  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data, identifying coordination geometry (e.g., square-planar Sn⁴⁺ centers) and chloride ligand positions .
  • Spectroscopy :
    • UV-Vis-NIR : Absorption bands at 700–900 nm confirm π-π* transitions in the naphthalocyanine core .
    • FT-IR : Peaks at 1600–1650 cm⁻¹ validate C=N stretching in the macrocycle .

What methodologies address discrepancies in reported photophysical properties, such as absorption maxima shifts?

Advanced Research Question
Variations in absorption maxima (e.g., ±20 nm) arise from solvent polarity, aggregation, or axial ligand substitution. Methodological solutions include:

  • Aggregation studies : Dilution experiments in DMF or THF with 1% pyridine suppress aggregation, isolating monomeric spectra .
  • Solvent normalization : Compare data in standardized solvents (e.g., dichloromethane) to minimize polarity effects .
  • Computational modeling : DFT calculations predict absorption trends based on frontier molecular orbitals .

How does this compound stability vary under extreme pH or thermal conditions?

Advanced Research Question

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 300°C, with mass loss corresponding to chloride ligand dissociation .
  • pH stability : Acidic conditions (pH < 3) protonate macrocyclic nitrogens, disrupting conjugation, while alkaline conditions (pH > 10) hydrolyze Sn-Cl bonds. Stability assays in buffered solutions (pH 5–8) are recommended for applications .

What advanced analytical techniques validate purity and quantify trace impurities?

Basic Research Question

  • HPLC-MS : Reversed-phase chromatography with mass detection identifies chlorinated byproducts (e.g., mono- or tri-chlorinated analogs) .
  • ¹H/¹³C NMR : Aromatic proton shifts (δ 8.5–9.5 ppm) confirm macrocycle integrity; absence of δ 2.5–3.5 ppm signals rules out unreacted SnCl₄ .
  • Elemental analysis : Sn and Cl content deviations >2% indicate incomplete metalation or ligand loss .

What role does this compound play in catalytic or photocatalytic systems?

Advanced Research Question
The compound’s low-energy LUMO and redox-active Sn⁴⁺ center enable:

  • Photocatalysis : Singlet oxygen (¹O₂) generation under NIR irradiation for organic oxidation reactions .
  • Electrocatalysis : Cyclic voltammetry in DMF reveals reversible Sn⁴⁺/Sn²⁺ redox couples at -0.8 V vs. Ag/AgCl, applicable in CO₂ reduction .

How can computational models predict the reactivity of this compound in novel applications?

Advanced Research Question

  • DFT calculations : Simulate electron density maps to identify reactive sites (e.g., axial chloride ligands for substitution) .
  • Molecular docking : Predict interactions with biological targets (e.g., porphyrin-binding proteins) for photodynamic therapy studies .

What experimental designs mitigate challenges in reproducibility, such as batch-to-batch variability?

Advanced Research Question

  • Standardized protocols : Strict control of SnCl₄ addition rate (±5% of stoichiometric ratio) and reflux duration (±5 mins) .
  • In situ monitoring : UV-Vis tracking at 750 nm ensures reaction completion before workup .
  • Interlaboratory validation : Collaborative studies using shared reference samples reduce methodological bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.